molecular formula C14H19N5O2 B2818002 Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate CAS No. 1797058-37-7

Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2818002
CAS No.: 1797058-37-7
M. Wt: 289.339
InChI Key: LXEQXKCPXRHJMK-UHFFFAOYSA-N
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Description

Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate is a complex organic compound that features a piperidine ring, a pyrazine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Pyrazine Ring: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the piperidine intermediate.

    Formation of the Carbamate Group: The final step involves the reaction of the piperidine-pyrazine intermediate with ethyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Biological Studies: Researchers explore its effects on various biological pathways and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl ((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)carbamate: shares structural similarities with other piperidine and pyrazine derivatives.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine.

    Pyrazine Derivatives: Compounds such as 2-cyanopyrazine and 2-aminopyrazine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and organic synthesis. Its ability to interact with multiple biological targets makes it a valuable compound for research and development.

Properties

IUPAC Name

ethyl N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-2-21-14(20)18-10-11-3-7-19(8-4-11)13-12(9-15)16-5-6-17-13/h5-6,11H,2-4,7-8,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEQXKCPXRHJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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